molecular formula C4H8FNO2 B2828594 DL-4-Amino-2-fluorobutyric acid CAS No. 34069-57-3; 5130-17-6

DL-4-Amino-2-fluorobutyric acid

Cat. No.: B2828594
CAS No.: 34069-57-3; 5130-17-6
M. Wt: 121.111
InChI Key: ASXBTBJGHQPOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-4-Amino-2-fluorobutyric acid is an organic compound with the molecular formula C4H8FNO2 It is a fluorinated derivative of butanoic acid, containing an amino group at the fourth position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4-Amino-2-fluorobutyric acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid . Another method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, followed by alkylation with CF3-CH2-I under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

DL-4-Amino-2-fluorobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

DL-4-Amino-2-fluorobutyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of DL-4-Amino-2-fluorobutyric acid involves its interaction with GABA transporters in the brain. The compound inhibits the reuptake of GABA, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can modulate neuronal activity and has potential therapeutic implications for conditions such as epilepsy and anxiety disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. Its ability to interact with GABA transporters sets it apart from other fluorinated butanoic acids .

Properties

IUPAC Name

4-amino-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXBTBJGHQPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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